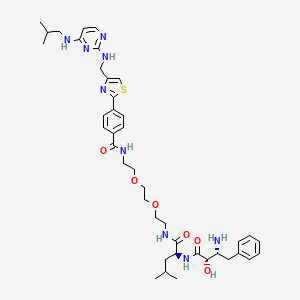

Sniper(tacc3)-1

Description

Properties

Molecular Formula |

C41H57N9O6S |

|---|---|

Molecular Weight |

804.0 g/mol |

IUPAC Name |

N-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C41H57N9O6S/c1-27(2)22-34(49-39(54)36(51)33(42)23-29-8-6-5-7-9-29)38(53)44-17-19-56-21-20-55-18-16-43-37(52)30-10-12-31(13-11-30)40-48-32(26-57-40)25-47-41-45-15-14-35(50-41)46-24-28(3)4/h5-15,26-28,33-34,36,51H,16-25,42H2,1-4H3,(H,43,52)(H,44,53)(H,49,54)(H2,45,46,47,50)/t33-,34+,36+/m1/s1 |

InChI Key |

CMKAAFQRJONAAN-ZHAMFGDSSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SNIPER(TACC3)1; SNIPER(TACC3) 1; SNIPER(TACC3)-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Role of Sniper(tacc3)-1 in the Ubiquitin-Proteasome Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sniper(tacc3)-1, a novel small molecule designed for targeted protein degradation. It details its mechanism of action within the ubiquitin-proteasome pathway, presents key quantitative data, outlines experimental protocols for its study, and visualizes the critical pathways and workflows involved.

Introduction: Targeting TACC3 for Degradation

Transforming Acidic Coiled-Coil containing protein 3 (TACC3) is a spindle-regulatory protein crucial for mitotic spindle assembly and chromosome segregation.[1][2] Its overexpression is documented in a wide range of human cancers, including breast, lung, and ovarian cancers, where it often correlates with poor prognosis.[3][4] The essential role of TACC3 in cancer cell proliferation and survival makes it a compelling therapeutic target.[5]

Targeted protein degradation has emerged as a powerful therapeutic strategy, utilizing chimeric molecules to hijack the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS). One such approach is the SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) technology. SNIPERs are heterobifunctional molecules composed of a ligand that binds a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

This compound was developed as a TACC3-targeting SNIPER. It is a chimeric molecule that links a TACC3-binding ligand (KHS108) to a ligand for an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP). Its primary role is to induce the selective degradation of the TACC3 oncoprotein, leading to cancer cell death.

Core Mechanism of Action

The fundamental role of this compound is to act as a molecular bridge, bringing the TACC3 protein into close proximity with an E3 ubiquitin ligase to trigger its degradation via the UPS.

Ternary Complex Formation and Ubiquitination

This compound is composed of two key moieties:

-

A TACC3 Ligand: KHS108, which specifically binds to the TACC3 protein.

-

An E3 Ligase Ligand: Methyl-bestatin (Me-BS), designed to recruit cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.

The molecule was designed to form a ternary complex: TACC3–this compound–cIAP1 . This proximity is intended to enable cIAP1 to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the TACC3 protein, marking it for destruction.

The Unexpected Role of the APC/CCDH1 E3 Ligase

While this compound was designed to recruit cIAP1, mechanistic studies revealed an unexpected pathway. It was discovered that cIAP1 is not the primary E3 ligase involved in the this compound-mediated knockdown of TACC3. Instead, the degradation is mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C) , specifically with its co-activator CDH1 (APC/CCDH1). The APC/CCDH1 is the physiological E3 ligase responsible for TACC3 degradation during the mitotic exit phase of the cell cycle.

This compound appears to enhance the natural interaction between TACC3 and APC/CCDH1, inducing its poly-ubiquitylation and subsequent degradation even outside of the normal cell cycle context. This specificity is notable, as this compound does not facilitate the degradation of other known APC/CCDH1 substrates like cyclin B or CDC20.

Proteasomal Degradation and Downstream Effects

Once TACC3 is poly-ubiquitylated, it is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides. This proteasome-dependent degradation leads to a significant and selective reduction in intracellular TACC3 levels.

The degradation of TACC3 by this compound induces selective cell death in cancer cells that have high expression levels of the TACC3 protein. In addition to apoptosis, this compound treatment can also lead to cytoplasmic vacuolization and a form of cell death known as paraptosis, which is linked to ER stress.

Interestingly, while hijacking APC/CCDH1 for TACC3 degradation, this compound also retains its ability to bind cIAP1, leading to the auto-ubiquitylation and degradation of cIAP1 itself.

Caption: Mechanism of this compound induced TACC3 degradation.

Data Presentation: Quantitative Effects

The efficacy of this compound and its analogs has been quantified in various cancer cell lines.

Table 1: Efficacy of this compound and -2 on TACC3 Protein Levels

| Cell Line | Compound | Concentration (µM) | Treatment Time (hours) | Outcome | Reference |

|---|---|---|---|---|---|

| HT1080 (Fibrosarcoma) | This compound / -2 | 30 | 6 | Significant decrease in TACC3 | |

| HT1080 (Fibrosarcoma) | This compound / -2 | 10 | 24 | Significant decrease in TACC3 | |

| MCF7 (Breast Cancer) | This compound / -2 | 30 | 6 | Decrease in TACC3 |

| U2OS (Osteosarcoma) | this compound / -2 | 30 | 6 | Decrease in TACC3 | |

Table 2: Efficacy of Related TACC3 Degraders

| Cell Line | Compound | Concentration (µM) | Treatment Time (hours) | Target Protein | Outcome | Reference |

|---|---|---|---|---|---|---|

| RT4 (Bladder Cancer) | Sniper(tacc3)-11 | 0.3 - 3 | 6 | FGFR3-TACC3 | Reduction in fusion protein levels | |

| RT4 (Bladder Cancer) | Sniper(tacc3)-11 | 3 | 72 | FGFR3-TACC3 | Inhibition of cell growth |

| Multiple Cancer Lines | KHS-C4 (PROTAC) | Low nM | - | TACC3 | TACC3 degradation | |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the function of this compound.

Cell Culture and Compound Treatment

-

Cell Lines: Human fibrosarcoma (HT1080), breast adenocarcinoma (MCF7), and osteosarcoma (U2OS) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Cells are seeded and allowed to adhere overnight. Stock solutions of this compound (typically in DMSO) are diluted in culture medium to the desired final concentrations (e.g., 10-30 µM) and applied to the cells for specified durations (e.g., 6 to 24 hours).

Western Blotting for Protein Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against TACC3, cIAP1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for proteasome-dependent degradation assay.

Proteasome Inhibition Assay

To confirm that degradation is proteasome-dependent, cells are co-treated with this compound and a proteasome inhibitor.

-

Protocol: Cells are pre-treated with a proteasome inhibitor such as MG132 (e.g., 20 µM) for 1-2 hours before adding this compound. The co-incubation continues for the desired treatment period (e.g., 6 hours).

-

Analysis: Cell lysates are analyzed by Western blotting. A rescue of TACC3 protein levels in the co-treated sample compared to the sample treated with this compound alone confirms proteasome-dependent degradation.

In-Cell Ubiquitination Assay

This assay directly demonstrates the ubiquitination of the target protein.

-

Protocol: Cells are treated with this compound and MG132. Following lysis in a denaturing buffer, TACC3 is immunoprecipitated from the cell lysates using an anti-TACC3 antibody conjugated to beads.

-

Analysis: The immunoprecipitated proteins are washed, eluted, and analyzed by Western blotting using an anti-ubiquitin antibody. A smear of high-molecular-weight bands indicates poly-ubiquitinated TACC3.

E3 Ligase Identification via siRNA Knockdown

This method is used to identify the specific E3 ligase responsible for the degradation.

-

Protocol: Cells are transfected with small interfering RNAs (siRNAs) targeting specific E3 ligases (e.g., cIAP1, CDH1) or a non-targeting control siRNA for 24-48 hours to achieve protein knockdown.

-

Treatment and Analysis: The transfected cells are then treated with this compound. TACC3 protein levels are assessed by Western blot. If knockdown of a specific E3 ligase prevents the degradation of TACC3, that ligase is implicated in the mechanism.

Caption: Workflow for identifying the responsible E3 ligase via siRNA.

Thermal Shift Assay

This biophysical assay confirms direct physical interaction between a small molecule and a target protein.

-

Protocol: Cell lysates are divided into aliquots and incubated with this compound or control compounds (e.g., Me-BS, KHS108). The samples are then heated to a range of graded temperatures.

-

Analysis: The soluble fraction of the protein of interest (e.g., CDH1) is separated from the aggregated fraction by centrifugation and analyzed by Western blot. Ligand binding stabilizes the protein, resulting in a higher melting temperature (i.e., it remains soluble at higher temperatures).

Conclusion

This compound is a pioneering small molecule that validates TACC3 as a druggable cancer target through induced degradation. Its primary role is to hijack the ubiquitin-proteasome system to eliminate the TACC3 oncoprotein. A key finding from its mechanism of action is the unexpected recruitment of the APC/CCDH1 E3 ligase, rather than the intended cIAP1, showcasing the complexity and potential for novel discoveries in the field of targeted protein degradation. By selectively inducing cell death in cancers overexpressing TACC3, this compound and next-generation degraders like PROTACs offer a promising therapeutic strategy. The detailed methodologies provided herein serve as a guide for researchers to further explore and develop this class of anti-cancer agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. TACC3-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. TACC3: a multi-functional protein promoting cancer cell survival and aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

TACC3 Protein: A Pivotal Mitotic Regulator and High-Value Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The Transforming Acidic Coiled-Coil 3 (TACC3) protein is a crucial regulator of microtubule dynamics, essential for the stability and organization of the mitotic spindle.[1][2] Beyond its canonical role in cell division, TACC3 is increasingly recognized for its non-mitotic functions, including transcriptional regulation.[3][4] Its overexpression is a common feature across a wide array of human cancers and is frequently associated with aggressive tumor phenotypes, poor prognosis, and resistance to therapy.[3] Furthermore, TACC3 is the key partner in the potent FGFR3-TACC3 gene fusion, a known oncogenic driver in several malignancies. This multifaceted involvement in oncogenesis has positioned TACC3 as a highly attractive target for cancer therapy. This guide provides a comprehensive overview of TACC3's molecular functions, its complex role in cancer progression, the signaling pathways it modulates, and the emerging therapeutic strategies designed to inhibit its activity.

Core Functions of the TACC3 Protein

TACC3 is the most oncogenic member of the Transforming Acidic Coiled-Coil (TACC) protein family, which also includes TACC1 and TACC2. These proteins are characterized by a conserved coiled-coil domain at their C-terminus, which is critical for their localization to microtubules and centrosomes. TACC3's functions are spatiotemporal, varying with its cellular location (spindle, centrosome, nucleus) and cell cycle phase.

Mitotic Functions: Orchestrating Spindle Assembly and Stability

TACC3's best-characterized role is in ensuring mitotic fidelity. It is a non-motor microtubule-associated protein (MAP) that localizes to the spindle and centrosomes during mitosis. Its primary function is mediated through the formation of a crucial protein complex with the microtubule polymerase ch-TOG (colonic and hepatic tumor overexpressed gene) and clathrin heavy chain.

-

The TACC3/ch-TOG/clathrin Complex: This complex acts as a physical bridge, cross-linking adjacent microtubules within kinetochore fibers (K-fibers). This cross-linking provides mechanical strength and stability to the K-fibers, which are essential for proper chromosome alignment and segregation.

-

Recruitment and Regulation: The recruitment of this complex to the spindle is a tightly regulated process. The Aurora A kinase phosphorylates TACC3 at Serine 558, a critical step that enables its interaction with both ch-TOG and clathrin, thereby anchoring the complex to the spindle microtubules.

-

Microtubule Nucleation: TACC3 is also vital for centrosome-mediated microtubule nucleation. Its depletion leads to a reduction in astral microtubules and impairs the assembly of γ-Tubulin Ring Complexes (γ-TuRC) at the spindle poles.

Interphase and Transcriptional Functions

Beyond mitosis, TACC3 plays significant roles during interphase, particularly within the nucleus where it acts as a transcriptional co-factor.

-

Chromatin Remodeling: In cancer cells with centrosome amplification, interphase TACC3 interacts with components of the Nucleosome Remodeling and Deacetylase (NuRD) complex, such as HDAC2 and MBD2. This interaction leads to the transcriptional repression of key tumor suppressor genes, including the cyclin-dependent kinase inhibitors p21 and p16, and the apoptosis regulator APAF1. This suppression promotes G1/S phase progression and inhibits apoptosis.

-

Transcriptional Co-activation: TACC3 can also function as a co-activator. In colorectal cancer, TACC3 is essential for the transcriptional activity of E2F1, forming a feed-forward loop that enhances its own expression.

Implications of TACC3 in Cancer Progression

The dysregulation of TACC3 is a hallmark of numerous cancers, where it drives tumor growth and aggressiveness through multiple mechanisms.

Overexpression and Prognostic Significance

TACC3 is overexpressed at both the mRNA and protein levels in a broad spectrum of solid and hematologic malignancies. High TACC3 expression is a powerful independent prognostic marker, consistently correlating with advanced tumor stage, lymph node metastasis, and worse overall or disease-free survival.

| Cancer Type | Association of High TACC3 Expression with Clinical Outcome | Reference |

| Breast Cancer | Worse overall survival, associated with aggressive subtypes (Basal, HER2+). | |

| Lung Cancer (NSCLC) | Worse overall and recurrence-free survival. | |

| Glioblastoma (GBM) | Associated with tumorigenesis and poor prognosis. | |

| Hepatocellular Carcinoma | Worse overall survival; promotes stem cell-like phenotype. | |

| Colorectal Cancer | Associated with poor prognosis and E2F1 activity. | |

| Ovarian Cancer | Linked to worse survival. | |

| Bladder Cancer | Correlated with tumor aggressiveness and progression. | |

| Gastric Cancer | Associated with worse overall survival. | |

| Osteosarcoma | Linked to poor prognosis and promotes invasion. |

The FGFR3-TACC3 Oncogenic Fusion

Chromosomal translocations can create an in-frame gene fusion between Fibroblast Growth Factor Receptor 3 (FGFR3) and TACC3. This fusion is a potent oncogenic driver in cancers such as glioblastoma, bladder cancer, and non-small cell lung cancer. The TACC3 coiled-coil domain induces constitutive dimerization and activation of the FGFR3 kinase domain, leading to uncontrolled downstream signaling that promotes cell proliferation. Interestingly, the fusion protein also sequesters endogenous TACC3 away from the mitotic spindle, leading to mitotic defects and aneuploidy, which can further contribute to cancer progression.

TACC3-Driven Oncogenic Signaling Pathways

TACC3 overexpression orchestrates the activation of key signaling pathways that promote the hallmarks of cancer.

-

PI3K/AKT and ERK Pathways: In cervical and other cancers, TACC3 promotes cell proliferation, migration, and epithelial-mesenchymal transition (EMT) by activating the PI3K/AKT and ERK signaling cascades.

-

Wnt/β-catenin Pathway: In hepatocellular carcinoma, silencing TACC3 suppresses the Wnt/β-catenin pathway, which is critical for maintaining cancer stem cell-like characteristics.

-

NF-κB Pathway: In osteosarcoma, TACC3 has been shown to promote proliferation and invasion through the activation of the NF-κB signaling pathway.

References

Preclinical Profile and In Vitro Mechanisms of Sniper(tacc3)-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical findings and in vitro studies of Sniper(tacc3)-1, a novel targeted protein degrader. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Core Concept: Targeted Protein Degradation of TACC3

This compound is a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER), a class of chimeric molecules designed to selectively eliminate the Transforming Acidic Coiled-Coil 3 (TACC3) protein. TACC3 is a crucial spindle-regulatory protein that is frequently overexpressed in a multitude of human cancers, and its elevated expression often correlates with poor prognosis. By inducing the degradation of TACC3, this compound disrupts essential cellular processes for cancer cell proliferation and survival.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It acts as a molecular bridge, simultaneously binding to the TACC3 protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of TACC3 with ubiquitin molecules, marking it for destruction by the proteasome.

Interestingly, while designed to recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ligase, studies have revealed that the degradation of TACC3 by this compound is also mediated by the anaphase-promoting complex/cyclosome (APC/CCDH1) E3 ubiquitin ligase[1]. Furthermore, this compound has been shown to induce a secondary mechanism of cell death involving the X-linked inhibitor of apoptosis protein (XIAP), another E3 ligase. This pathway leads to the accumulation of ubiquitylated protein aggregates, inducing endoplasmic reticulum (ER) stress and a form of programmed cell death known as paraptosis-like cell death, characterized by extensive cytoplasmic vacuolization[2][3].

Below is a diagram illustrating the signaling pathway of this compound.

Quantitative In Vitro Data

The following tables summarize the available quantitative data from in vitro studies of this compound.

Table 1: TACC3 Protein Degradation in Human Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Time (hours) | TACC3 Reduction | Reference |

| HT1080 | Fibrosarcoma | 30 | 6 | Significant | [4][5] |

| HT1080 | Fibrosarcoma | 10 | 24 | Significant | |

| MCF7 | Breast Cancer | 30 | 6 | Significant | |

| U2OS | Osteosarcoma | 30 | 6 | Significant |

Note: Specific percentage of degradation or DC50 values are not consistently reported in the reviewed literature.

Table 2: Effects of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Concentration (µM) | Time (hours) | Effect | Reference |

| HT1080 | Fibrosarcoma | ≥10 | 48 | Reduced cell viability | |

| MCF7 | Breast Cancer | ≥10 | 48 | Reduced cell viability, induction of apoptosis | |

| U2OS | Osteosarcoma | 30 | 16 | Decreased cell viability |

Note: Specific IC50 values are not consistently reported in the reviewed literature.

Preclinical Findings

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Western Blot Analysis for TACC3 Degradation

This protocol is adapted from methodologies described in studies by Ohoka et al..

Protocol Steps:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HT1080, MCF7, U2OS) at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and appropriate vehicle controls (e.g., DMSO) for the specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for TACC3 overnight at 4°C. Following washes, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Quantify the band intensities and normalize the TACC3 signal to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Cell Viability Assay

This protocol is based on the WST-8 assay as described by Ohoka et al..

Protocol Steps:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate vehicle controls.

-

Incubation: Incubate the plate for the desired period (e.g., 16 to 48 hours) at 37°C in a humidified incubator.

-

WST-8 Reagent Addition: Add WST-8 (a water-soluble tetrazolium salt) solution to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C. During this time, viable cells will convert the WST-8 into a formazan dye.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. If a full dose-response curve is generated, the IC50 value can be determined.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers that overexpress TACC3. Its dual mechanism of action, inducing both proteasomal degradation of TACC3 and paraptosis-like cell death, suggests it may be effective in a broad range of tumor types and could potentially overcome resistance to conventional therapies. Further preclinical development, including comprehensive in vivo efficacy and toxicity studies, is warranted to fully elucidate the therapeutic potential of this novel TACC3-targeting agent. The identification of predictive biomarkers for sensitivity to this compound will also be crucial for its successful clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

Sniper(tacc3)-1: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development timeline, and mechanism of action of Sniper(tacc3)-1, a novel targeted protein degrader. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Development Timeline

The development of this compound is rooted in the broader evolution of targeted protein degradation technologies, specifically the "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER) platform, which itself is a class of Proteolysis Targeting Chimeras (PROTACs).[1] The timeline for this compound can be synthesized from key publications.

-

2014: The initial design, synthesis, and characterization of this compound is reported by Ohoka et al. in Cell Death & Disease. This seminal paper establishes its ability to degrade the Transforming Acidic Coiled-Coil 3 (TACC3) protein and induce apoptosis in cancer cells.[2][3] The mechanism is proposed to involve the recruitment of the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase.[2]

-

2017: Further mechanistic insights are published by the same research group in Cancer Science. This study reveals a dual mechanism of action, implicating the X-linked inhibitor of apoptosis protein (XIAP) in the accumulation of ubiquitylated protein aggregates, leading to endoplasmic reticulum (ER) stress and a form of programmed cell death known as paraptosis-like cell death.[4] This work also highlights the synergistic anti-cancer activity of this compound when combined with the proteasome inhibitor bortezomib.

-

Ongoing Research: this compound and its analogs continue to be investigated as potential cancer therapeutics, with a focus on cancers that overexpress TACC3. The broader field of targeted protein degradation, including SNIPERs and PROTACs, is an active area of drug discovery and development.

Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the TACC3 protein. TACC3 is a protein often overexpressed in various cancers and is associated with poor prognosis.

The molecule consists of three key components:

-

A ligand that binds to the target protein, TACC3.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The degradation process unfolds in a series of steps:

-

Ternary Complex Formation: this compound simultaneously binds to TACC3 and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The recruited E3 ligase facilitates the transfer of ubiquitin molecules to the TACC3 protein, tagging it for degradation.

-

Proteasomal Degradation: The polyubiquitinated TACC3 is then recognized and degraded by the 26S proteasome.

Interestingly, this compound has been shown to induce two distinct downstream cell death pathways:

-

APC/CCDH1-Mediated Apoptosis: The initial proposed mechanism involves the recruitment of the APC/CCDH1 E3 ligase, leading to TACC3 ubiquitination and degradation, which in turn triggers caspase-dependent apoptosis.

-

XIAP-Mediated Paraptosis-like Cell Death: A subsequent study revealed that this compound can also induce the accumulation of ubiquitylated protein aggregates in a manner dependent on the E3 ligase XIAP. This accumulation leads to ER stress, characterized by cytoplasmic vacuolization, and ultimately results in paraptosis-like cell death.

Quantitative Data

The following tables summarize the available quantitative data for this compound's in vitro activity. To date, no in vivo efficacy data, such as IC50 or DC50 values from xenograft models, have been made publicly available in the reviewed literature.

Table 1: In Vitro Degradation of TACC3

| Cell Line | Compound | Concentration (µM) | Treatment Duration (hours) | Observed Effect on TACC3 Levels | Reference |

| HT1080 (Fibrosarcoma) | This compound | 30 | 6 | Significant Decrease | |

| HT1080 (Fibrosarcoma) | This compound | 10 | 24 | Significant Decrease | |

| HT1080 (Fibrosarcoma) | Sniper(tacc3)-2 | 30 | 6 | Significant Decrease | |

| HT1080 (Fibrosarcoma) | Sniper(tacc3)-2 | 10 | 24 | Significant Decrease |

Table 2: In Vitro Cell Viability

| Cell Line | Compound | Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |

| HT1080 (Fibrosarcoma) | This compound | ≥10 | 48 | Efficiently killed cancer cells | |

| MCF7 (Breast Cancer) | This compound | ≥10 | 48 | Efficiently killed cancer cells | |

| U2OS (Osteosarcoma) | This compound | 30 | 16 | Reduced cell viability | |

| U2OS (Osteosarcoma) | Sniper(tacc3)-2 | 30 | 16 | Reduced cell viability |

Experimental Protocols

While detailed, step-by-step protocols for the key experiments are not fully available in the primary literature, this section outlines the general methodologies used to characterize this compound.

Western Blot Analysis for TACC3 Degradation

Objective: To quantify the levels of TACC3 protein in cells following treatment with this compound.

General Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HT1080, MCF7) at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 6, 24, or 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors to prevent protein degradation.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for TACC3.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.

Co-Immunoprecipitation (Co-IP) for Ubiquitination Analysis

Objective: To determine if this compound induces the ubiquitination of TACC3.

General Protocol:

-

Cell Transfection and Treatment: Transfect cells with plasmids expressing tagged versions of TACC3 (e.g., FLAG-TACC3) and ubiquitin (e.g., HA-ubiquitin). Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a Co-IP lysis buffer containing protease and deubiquitinase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with an antibody against the TACC3 tag (e.g., anti-FLAG antibody) to capture TACC3 and its binding partners.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the ubiquitin tag (e.g., anti-HA antibody) to detect ubiquitinated TACC3.

Cell Viability Assay (WST-8)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

General Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a control.

-

WST-8 Reagent Addition: Add WST-8 reagent to each well. WST-8 is a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to a yellow-colored formazan dye.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. The amount of formazan produced is directly proportional to the number of living cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

This technical guide provides a solid foundation for understanding the discovery, development, and mechanism of this compound. As research in this area progresses, further details regarding its in vivo efficacy and more refined experimental protocols are anticipated to become available.

References

An In-depth Technical Guide to the Interaction of Sniper(tacc3)-1 with E3 Ubiquitin Ligases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various platforms for targeted protein degradation, the Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) technology has garnered significant attention. This guide provides a detailed technical overview of Sniper(tacc3)-1, a novel chimeric molecule designed to induce the degradation of the Transforming Acidic Coiled-Coil 3 (TACC3) protein, a key regulator of the mitotic spindle that is overexpressed in numerous cancers.[1] This document will delve into the nuanced mechanism of action of this compound, its interaction with multiple E3 ubiquitin ligases, and the resultant cellular outcomes, supported by available quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of two key ligands connected by a linker: a ligand that binds to the target protein, TACC3, and a ligand that recruits an E3 ubiquitin ligase.[1] The TACC3-binding moiety of this compound is KHS108, a derivative of the compound KHS101.[1] The E3 ligase-recruiting component is based on a ligand for the Inhibitor of Apoptosis Proteins (IAPs).[1][2] By simultaneously binding to both TACC3 and an E3 ligase, this compound forms a ternary complex that brings the protein target into close proximity with the ubiquitin machinery, leading to the polyubiquitination of TACC3 and its subsequent degradation by the 26S proteasome.

A Dual-Pathway Interaction with E3 Ubiquitin Ligases

Initial expectations for a SNIPER compound would be the recruitment of cIAP1 for target degradation. However, mechanistic studies have revealed a more complex and multifaceted interaction of this compound with the cellular E3 ligase landscape, leading to two distinct downstream pathways.

TACC3 Degradation via APC/C-CDH1

Contrary to the expected mechanism for a SNIPER molecule, the primary E3 ubiquitin ligase responsible for the this compound-induced degradation of TACC3 is the Anaphase-Promoting Complex/Cyclosome (APC/C) in complex with its co-activator CDH1 (APC/C-CDH1). APC/C-CDH1 is the physiological E3 ligase for TACC3 during mitotic exit. This compound facilitates the interaction between TACC3 and APC/C-CDH1, leading to K48-linked polyubiquitination of TACC3 and its subsequent proteasomal degradation. This targeted degradation of TACC3 is crucial for the apoptotic cell death observed in cancer cells with high TACC3 expression.

Induction of Paraptosis-like Cell Death through XIAP

In a parallel pathway, this compound engages another IAP family member, the X-linked inhibitor of apoptosis protein (XIAP). This interaction does not lead to TACC3 degradation but instead results in XIAP-mediated ubiquitination and the accumulation of ubiquitylated protein aggregates. This accumulation triggers endoplasmic reticulum (ER) stress and culminates in a form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization. This pathway is independent of TACC3 degradation, as siRNA-mediated knockdown of APC/C-CDH1 components, which blocks TACC3 degradation, does not prevent vacuole formation.

Role of cIAP1

While not the direct E3 ligase for TACC3 degradation, the cellular inhibitor of apoptosis protein 1 (cIAP1) is also affected by this compound. The IAP ligand component of this compound can induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1, a common feature of IAP-binding SNIPERs.

Quantitative Data

Table 1: Cellular Activity of this compound and Sniper(tacc3)-2

| Compound | Cell Line | Concentration (µM) | Time (hours) | Effect | Reference |

| This compound | HT1080 | 30 | 6 | Significant decrease in TACC3 levels | |

| This compound | HT1080 | 10 | 24 | Significant decrease in TACC3 levels | |

| Sniper(tacc3)-2 | HT1080 | 30 | 6 | Significant decrease in TACC3 levels | |

| Sniper(tacc3)-2 | HT1080 | 10 | 24 | Significant decrease in TACC3 levels | |

| This compound | MCF7 | 30 | 6 | Decrease in TACC3 levels | |

| Sniper(tacc3)-2 | MCF7 | 30 | 6 | Decrease in TACC3 levels | |

| This compound | U2OS | 30 | 6 | Decrease in TACC3 levels | |

| Sniper(tacc3)-2 | U2OS | 30 | 6 | Decrease in TACC3 levels |

Table 2: Cell Viability Data for this compound

| Cell Line | Concentration (µM) | Time (hours) | Effect | Reference |

| HT1080 | ≥10 | 48 | Efficiently killed cancer cells | |

| MCF7 | ≥10 | 48 | Efficiently killed cancer cells |

Table 3: Activity of Sniper(tacc3)-11 (FGFR3-TACC3 Degrader)

| Cell Line | Concentration (µM) | Time (hours) | Effect | Reference |

| RT4 | 0.3 - 3 | 6 | Reduced FGFR3-TACC3 levels | |

| RT4 | 3 | 72 | Dramatically inhibited cell growth | |

| HeLa | 3 | 72 | No inhibition of cell growth |

Signaling and Experimental Workflow Diagrams

Caption: this compound-mediated degradation of TACC3 via APC/C-CDH1.

Caption: this compound-induced paraptosis-like cell death via XIAP.

Caption: Workflow for studying this compound's mechanism.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Western Blot for TACC3 Degradation

This protocol is for assessing the reduction in TACC3 protein levels following treatment with this compound.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HT1080, MCF7) at an appropriate density. Once attached, treat the cells with varying concentrations of this compound (e.g., 0.1-30 µM) or DMSO as a vehicle control for the desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against TACC3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like GAPDH or β-actin to normalize TACC3 protein levels.

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol aims to demonstrate the this compound-dependent interaction between TACC3 and APC/C-CDH1.

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

-

Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against TACC3 or a component of the APC/C complex (e.g., CDC27) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against TACC3 and components of the APC/C complex. An increased association between TACC3 and APC/C components in the presence of this compound indicates ternary complex formation.

In Vitro Ubiquitination Assay

This assay confirms the ability of this compound to induce APC/C-CDH1-mediated ubiquitination of TACC3.

-

Reaction Setup: In a reaction tube, combine purified recombinant proteins: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UBE2C/UbcH10), APC/C-CDH1, TACC3, and ubiquitin in a ubiquitination reaction buffer containing ATP.

-

Treatment: Add this compound or DMSO to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by Western blotting using an anti-TACC3 antibody. An increase in high molecular weight TACC3 species (a ubiquitin smear) in the presence of this compound indicates induced polyubiquitination.

Cell Viability Assay (WST-8/MTT)

This protocol measures the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

Assay: Add WST-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the EC50 value.

Conclusion

This compound represents a fascinating case study in the field of targeted protein degradation. Its ability to hijack the cellular ubiquitin machinery to degrade the oncoprotein TACC3 underscores the therapeutic potential of this approach. The discovery of its dual mechanism of action, involving both APC/C-CDH1-mediated degradation of TACC3 and XIAP-dependent induction of paraptosis, highlights the complex interplay between chimeric molecules and the cellular E3 ligase network. While further research is needed to fully quantitate the degradation efficiency and binding affinities of this compound, the existing data provides a strong foundation for the development of next-generation TACC3 degraders with improved potency and selectivity for the treatment of cancer. This guide serves as a comprehensive resource for researchers aiming to build upon this knowledge and advance the field of targeted protein degradation.

References

The Cellular Aftermath: A Technical Guide to Pathways Affected by Sniper(tacc3)-1 Induced TACC3 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming Acidic Coiled-Coil containing protein 3 (TACC3) is a critical regulator of mitotic spindle assembly and a protein of significant interest in oncology due to its frequent overexpression in various cancers. The development of targeted protein degraders, such as Sniper(tacc3)-1, offers a novel therapeutic strategy to eliminate TACC3. This technical guide provides an in-depth analysis of the cellular pathways affected by the this compound-induced degradation of TACC3. We will explore the molecular mechanism of this degradation, its impact on cell cycle progression and apoptosis, and its influence on key signaling pathways including PI3K/Akt and NF-κB. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the affected pathways to serve as a comprehensive resource for researchers in the field.

Introduction to TACC3 and this compound

TACC3 is a microtubule-associated protein that plays a pivotal role in the stabilization of the mitotic spindle, ensuring proper chromosome segregation during cell division.[1] Its overexpression has been linked to poor prognosis in numerous cancers, making it an attractive target for therapeutic intervention.[2]

This compound is a novel small molecule designed as a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER). It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] In the case of this compound, it facilitates the interaction between TACC3 and the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase, specifically with the co-activator CDH1, leading to the selective degradation of TACC3.[2]

Quantitative Analysis of TACC3 Degradation

The efficacy of this compound in inducing TACC3 degradation has been quantified in various cancer cell lines. The degradation is both dose- and time-dependent.

| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | TACC3 Protein Level Reduction | Reference |

| HT1080 | 10 | 24 | Significant decrease | [3] |

| HT1080 | 30 | 6 | Significant decrease | |

| MCF7 | 30 | 6 | Significant decrease | |

| U2OS | 30 | 6 | Significant decrease | |

| RT4 | 0.3 | 6 | Reduction observed | |

| RT4 | 1 | 6 | Reduction observed | |

| RT4 | 3 | 6 | Significant reduction |

Table 1: Dose- and Time-Dependent Degradation of TACC3 by this compound. This table summarizes the effective concentrations and treatment durations of this compound that lead to a significant reduction in TACC3 protein levels in various cancer cell lines, as determined by Western blot analysis.

Core Cellular Pathways Affected by TACC3 Degradation

The targeted degradation of TACC3 by this compound triggers a cascade of cellular events, primarily impacting cell division and survival pathways.

Mitotic Arrest and Spindle Defects

As a key regulator of the mitotic spindle, the degradation of TACC3 leads to severe defects in spindle formation and function. This disruption results in mitotic arrest, preventing cancer cells from completing cell division.

Cell Cycle Arrest

The degradation of TACC3 induces cell cycle arrest at both the G1 and G2/M phases, preventing the proliferation of cancer cells.

Induction of Apoptosis

This compound treatment has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis is often mediated by the activation of caspases, particularly caspase-3.

Modulation of Signaling Pathways

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Studies have suggested a link between TACC3 and the activation of this pathway. The degradation of TACC3 may lead to the downregulation of Akt phosphorylation, thereby inhibiting pro-survival signals.

The NF-κB pathway is involved in inflammation, immunity, and cell survival. Research indicates that TACC3 can promote the activation of the NF-κB signaling pathway in some cancer types. Therefore, the degradation of TACC3 is expected to suppress NF-κB activity, contributing to the anti-cancer effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound.

Western Blotting for TACC3 Degradation

Objective: To quantify the levels of TACC3 and other relevant proteins following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HT1080, MCF7, U2OS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-TACC3, anti-p-Akt, anti-Akt, anti-NF-κB, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours). Include vehicle-treated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound or vehicle for the desired time. Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3 as an indicator of apoptosis induction.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle. After treatment, lyse the cells and collect the supernatant containing the cellular proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the activated caspase-3 to cleave the substrate.

-

Measurement: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.

-

Data Analysis: Calculate the caspase-3 activity, often expressed as a fold change relative to the untreated control.

Conclusion

This compound represents a promising therapeutic agent that effectively induces the degradation of the oncoprotein TACC3. This degradation triggers a multi-faceted anti-cancer response, including the disruption of mitosis, induction of cell cycle arrest, and promotion of apoptosis. Furthermore, the degradation of TACC3 modulates key signaling pathways such as PI3K/Akt and NF-κB, which are crucial for cancer cell survival and proliferation. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the cellular and molecular consequences of TACC3 degradation, facilitating further drug development and a deeper understanding of cancer biology.

References

An In-depth Technical Guide to Sniper(tacc3)-1: Molecular Structure, Chemical Properties, and Biological Activity

This technical guide provides a comprehensive overview of Sniper(tacc3)-1, a novel heterobifunctional small molecule designed for targeted protein degradation. The content herein is intended for researchers, scientists, and drug development professionals interested in the molecular intricacies and therapeutic potential of this compound.

Molecular Structure and Chemical Properties

This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules engineered to selectively eliminate target proteins from cells. Its architecture is chimeric, linking a ligand that recognizes the target protein, Transforming Acidic Coiled-Coil containing protein 3 (TACC3), with a ligand that recruits an E3 ubiquitin ligase, specifically an Inhibitor of Apoptosis Protein (IAP).

The TACC3-binding moiety of this compound is KHS108, a derivative of a pyrimidine-thiazole scaffold. The IAP-recruiting component is a derivative of bestatin, known as methyl-bestatin (MeBS), which binds to cellular Inhibitor of Apoptosis Protein 1 (cIAP1). These two key components are connected by a chemical linker, forming a ternary complex between TACC3, this compound, and cIAP1. This proximity facilitates the polyubiquitination of TACC3, marking it for degradation by the 26S proteasome.

Chemical Properties Summary

| Property | Value | Reference |

| Molecular Formula | C41H57N9O6S | [1][2] |

| Molecular Weight | 804.01 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | Powder: -20°C for long-term storage. In solvent: -80°C for up to 6 months. | [3] |

Mechanism of Action and Signaling Pathways

This compound operates through the ubiquitin-proteasome system (UPS) to induce the degradation of TACC3. TACC3 is a crucial protein in the regulation of the mitotic spindle and is frequently overexpressed in various cancers, making it an attractive therapeutic target.

The mechanism of action can be summarized in the following steps:

-

Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to TACC3 and an IAP E3 ligase (such as cIAP1).

-

Ubiquitination: The formation of this TACC3-Sniper(tacc3)-1-IAP complex brings the E3 ligase in close proximity to TACC3, facilitating the transfer of ubiquitin molecules to the TACC3 protein. This results in the formation of a polyubiquitin chain on TACC3.

-

Proteasomal Degradation: The polyubiquitinated TACC3 is then recognized and degraded by the 26S proteasome, leading to a reduction in cellular TACC3 levels.

The degradation of TACC3 by this compound has been shown to impact several downstream signaling pathways implicated in cancer progression, including the PI3K/AKT/ERK, NF-κB, and Wnt/β-catenin pathways.

Signaling Pathway Diagram

Experimental Protocols

While the detailed synthesis protocol for this compound is not publicly available, this section provides detailed methodologies for key experiments used to characterize its biological activity.

Western Blotting for TACC3 Degradation

This protocol is for assessing the reduction of TACC3 protein levels in cancer cell lines following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HT1080, U2OS, MCF7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-TACC3, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 10-30 µM) or DMSO as a vehicle control for specified time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TACC3 and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize TACC3 levels to the loading control.

Cell Viability Assay (WST-8)

This protocol measures the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

WST-8 (Cell Counting Kit-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include wells with untreated cells as a control.

-

WST-8 Assay:

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value of this compound.

Experimental Workflow Diagram

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound.

In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Result | Reference |

| HT1080 | Western Blot | 10 | 24 | Significant decrease in TACC3 levels | |

| HT1080 | Western Blot | 30 | 6 | Significant decrease in TACC3 levels | |

| MCF7 | Western Blot | 30 | 6 | Decrease in TACC3 levels | |

| U2OS | Western Blot | 30 | 6 | Decrease in TACC3 levels | |

| HT1080 | Cell Viability | ≥10 | 48 | Efficiently killed cancer cells | |

| MCF7 | Cell Viability | ≥10 | 48 | Efficiently killed cancer cells |

Conclusion

This compound represents a promising strategy for targeted cancer therapy by specifically inducing the degradation of the oncoprotein TACC3. Its mechanism of action through the ubiquitin-proteasome system highlights the potential of protein degraders in modern drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other related compounds. Future studies should focus on in vivo efficacy, safety profiling, and the exploration of its therapeutic potential in a broader range of TACC3-overexpressing cancers.

References

Methodological & Application

Standard Experimental Protocol for Using Sniper(tacc3)-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(tacc3)-1 is a novel small molecule belonging to the SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) class of compounds. It is designed to induce the targeted degradation of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3)[1]. TACC3 is a spindle-regulatory protein frequently overexpressed in various human cancers, making it an attractive therapeutic target[1]. This compound functions as a heterobifunctional molecule, bridging TACC3 and an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP). This proximity leads to the polyubiquitination of TACC3, marking it for degradation by the 26S proteasome[1][2][3]. Consequently, this compound selectively induces cell death in cancer cells with high TACC3 expression.

This document provides detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its impact on cell viability, protein degradation, and cellular phenotypes.

Mechanism of Action

This compound mediates the degradation of TACC3 through the ubiquitin-proteasome system. The molecule consists of a ligand that binds to TACC3 and another ligand that recruits an IAP E3 ligase. This forms a ternary complex (TACC3 - this compound - IAP), facilitating the transfer of ubiquitin from the E3 ligase to TACC3. The resulting polyubiquitinated TACC3 is then recognized and degraded by the proteasome. Interestingly, while designed to recruit cIAP1, studies have shown that the degradation of TACC3 by Sniper(tacc3) is mediated by the APC/C-CDH1 ubiquitin ligase complex. In addition to inducing apoptosis, at higher concentrations, this compound can cause a paraptosis-like cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER).

Caption: Mechanism of Action for this compound.

Data Presentation

The following tables summarize quantitative data for this compound based on published studies.

Table 1: TACC3 Protein Degradation

| Cell Line | Compound | Concentration (µM) | Treatment Time (hours) | TACC3 Degradation (%) | Reference |

| HT1080 | This compound | 30 | 6 | Significant | |

| HT1080 | This compound | 10 | 24 | Significant | |

| HT1080 | Sniper(tacc3)-2 | 30 | 6 | Significant | |

| HT1080 | Sniper(tacc3)-2 | 10 | 24 | Significant |

Table 2: Cell Viability

| Cell Line | Compound | Concentration (µM) | Treatment Time (hours) | Effect on Viability | Reference |

| HT1080 | This compound | ≥10 | 48 | Efficiently killed cells | |

| MCF7 | This compound | ≥10 | 48 | Efficiently killed cells | |

| U2OS | This compound | 30 | 16 | Reduced viability | |

| U2OS | Sniper(tacc3)-2 | 30 | 16 | Reduced viability | |

| TIG1 (Normal) | This compound | Up to 30 | Not specified | Minimal toxicity | |

| MRC5 (Normal) | This compound | Up to 30 | Not specified | Minimal toxicity |

Experimental Protocols

Caption: General workflow for in vitro experiments using this compound.

Protocol 1: Cell Viability Assay (WST-8)

This protocol is to determine the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HT1080, MCF7, U2OS) and normal cell lines (e.g., TIG1, MRC5)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well clear-bottom black plates

-

WST-8 reagent (e.g., Cell Counting Kit-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

-

WST-8 Assay: Add 10 µL of WST-8 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot for TACC3 Degradation

This protocol is to quantify the degradation of TACC3 protein following treatment with this compound.

Materials:

-

Cells treated with this compound as described above

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-TACC3, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well of a 6-well plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-TACC3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the TACC3 signal to the loading control. Calculate the percentage of TACC3 degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Immunofluorescence for TACC3 Localization and Cellular Effects

This protocol is to visualize the subcellular localization of TACC3 and observe morphological changes, such as cytoplasmic vacuolization.

Materials:

-

Cells grown on glass coverslips or in imaging-compatible plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-TACC3

-

Fluorophore-conjugated secondary antibody

-

Nuclear stain (e.g., Hoechst 33342)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle for the desired time (e.g., 4-18 hours).

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.

-

Antibody Staining:

-

Incubate with primary anti-TACC3 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody and Hoechst stain for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging: Wash three times with PBS, mount the coverslips on slides, and acquire images using a fluorescence microscope. Observe changes in TACC3 protein levels and cellular morphology.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of TACC3 degradation on cell cycle progression.

Materials:

-

Cells treated with this compound

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment, harvest both adherent and floating cells. Centrifuge and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 200 µL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for investigating the cellular effects of this compound. As with any experimental work, optimization of parameters such as cell density, compound concentration, and incubation times may be necessary for specific cell lines and experimental questions. Careful adherence to these methodologies will enable researchers to robustly characterize the activity of this potent TACC3-degrading molecule.

References

Step-by-step western blot protocol to detect Sniper(tacc3)-1 mediated TACC3 degradation

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step Western blot protocol to detect and quantify the degradation of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) mediated by the novel small molecule degrader, SNIPER(TACC3)-1. This protocol is designed for use in cell culture-based experiments and is applicable to various research and drug development settings.

Introduction

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the TACC3 protein for degradation.[1][2] TACC3 is a spindle-regulatory protein that is overexpressed in various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound functions as a chimeric molecule that brings TACC3 into proximity with an E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of TACC3 by the 26S proteasome.[5] Western blotting is a robust and widely used technique to verify and quantify the degradation of a target protein following treatment with a degrader molecule.

This protocol outlines the necessary steps for cell treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis to accurately measure the reduction in TACC3 protein levels.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the overall experimental workflow for the Western blot analysis.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]